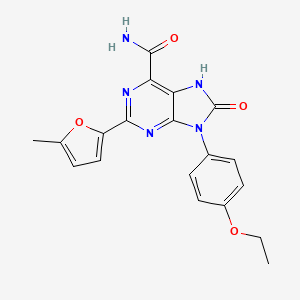

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c1-3-27-12-7-5-11(6-8-12)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)13-9-4-10(2)28-13/h4-9H,3H2,1-2H3,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTYFDCTXJAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a purine core, an ethoxyphenyl group, and a methylfuran moiety, which contribute to its unique pharmacological properties.

- Molecular Formula : C18H15N5O4

- Molecular Weight : 365.35 g/mol

- CAS Number : 899742-09-7

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.

Antiviral Activity

Research has indicated that purine derivatives exhibit significant antiviral properties. For instance, related compounds have shown efficacy against herpes simplex virus types 1 and 2. Studies suggest that modifications in the purine structure can enhance antiviral activity, making derivatives like this compound promising candidates for further investigation in antiviral drug development .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various bacterial strains. The presence of the ethoxyphenyl and methylfuran groups may enhance its interaction with microbial targets, leading to effective inhibition of growth. Preliminary studies have shown that similar compounds can disrupt bacterial cell walls or interfere with essential metabolic pathways .

Anticancer Effects

In vitro studies have highlighted the anticancer potential of purine derivatives. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or bacterial metabolism.

- Receptor Interaction : It might bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of related purine derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives exhibit diverse biological and chemical properties depending on substituents at the 2-, 8-, and 9-positions. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Research Findings and Trends

Substituent Effects :

- Electron-donating groups (e.g., ethoxy) at the 9-position improve metabolic stability, while electron-withdrawing groups (e.g., fluorine) enhance target affinity but reduce solubility .

- Heterocyclic substituents (e.g., furan) at the 2-position offer unique binding modes compared to phenyl rings .

Synthetic Challenges :

- Introducing furan or fluorophenyl groups requires multi-step protocols, impacting yield .

- S-alkylation () is a versatile method but may lead to regioselectivity issues in complex derivatives .

Future Directions :

- Structure-activity relationship (SAR) studies are needed to optimize the target compound’s bioactivity.

- Hybrid derivatives combining furan and fluorophenyl moieties could balance solubility and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.